molecular formula C13H20N2O5 B14077327 ethyl 5-[(1R)-1-{[(tert-butoxy)carbonyl]amino}ethyl]-1,2-oxazole-3-carboxylate

ethyl 5-[(1R)-1-{[(tert-butoxy)carbonyl]amino}ethyl]-1,2-oxazole-3-carboxylate

Cat. No.: B14077327
M. Wt: 284.31 g/mol
InChI Key: LRNQCWGIVGRIAH-UHFFFAOYSA-N
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Description

®-Ethyl 5-(1-((tert-butoxycarbonyl)amino)ethyl)isoxazole-3-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ethyl 5-(1-((tert-butoxycarbonyl)amino)ethyl)isoxazole-3-carboxylate typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an esterification reaction using ethanol and an appropriate carboxylic acid derivative.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions during subsequent steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of oxazoles.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of oxazole derivatives.

    Reduction: Formation of alcohols from esters.

    Substitution: Formation of various substituted isoxazole derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Protein Labeling: Utilized in the labeling of proteins for tracking and analysis.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

    Therapeutic Agents: Potential use in the development of therapeutic agents for various diseases.

Industry

    Material Science: Application in the development of novel materials with specific properties.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of ®-Ethyl 5-(1-((tert-butoxycarbonyl)amino)ethyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The isoxazole ring and the protected amino group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(3-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylate
  • Ethyl 5-(3-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylate

Uniqueness

®-Ethyl 5-(1-((tert-butoxycarbonyl)amino)ethyl)isoxazole-3-carboxylate is unique due to the presence of the ®-ethyl group and the specific positioning of the tert-butoxycarbonyl-protected amino group

Properties

IUPAC Name

ethyl 5-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,2-oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O5/c1-6-18-11(16)9-7-10(20-15-9)8(2)14-12(17)19-13(3,4)5/h7-8H,6H2,1-5H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRNQCWGIVGRIAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C(C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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